Cas no 1379215-87-8 (4-benzyl-2-methylpiperidine)

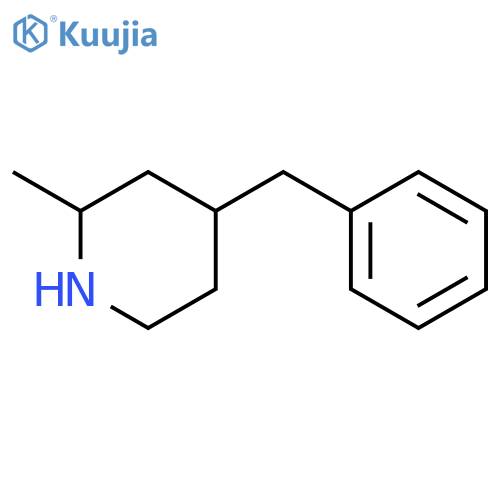

4-benzyl-2-methylpiperidine structure

商品名:4-benzyl-2-methylpiperidine

CAS番号:1379215-87-8

MF:C13H19N

メガワット:189.29666352272

MDL:MFCD20683236

CID:5189359

PubChem ID:73094735

4-benzyl-2-methylpiperidine 化学的及び物理的性質

名前と識別子

-

- Piperidine, 2-methyl-4-(phenylmethyl)-

- 4-benzyl-2-methylpiperidine

-

- MDL: MFCD20683236

- インチ: 1S/C13H19N/c1-11-9-13(7-8-14-11)10-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3

- InChIKey: OFGKRESMPJWYJJ-UHFFFAOYSA-N

- ほほえんだ: N1CCC(CC2=CC=CC=C2)CC1C

4-benzyl-2-methylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-215599-0.25g |

4-benzyl-2-methylpiperidine |

1379215-87-8 | 0.25g |

$867.0 | 2023-09-16 | ||

| Enamine | EN300-215599-0.5g |

4-benzyl-2-methylpiperidine |

1379215-87-8 | 0.5g |

$905.0 | 2023-09-16 | ||

| Enamine | EN300-215599-5.0g |

4-benzyl-2-methylpiperidine |

1379215-87-8 | 5.0g |

$2732.0 | 2023-02-22 | ||

| Enamine | EN300-215599-0.05g |

4-benzyl-2-methylpiperidine |

1379215-87-8 | 0.05g |

$792.0 | 2023-09-16 | ||

| Enamine | EN300-215599-1.0g |

4-benzyl-2-methylpiperidine |

1379215-87-8 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-215599-10g |

4-benzyl-2-methylpiperidine |

1379215-87-8 | 10g |

$4052.0 | 2023-09-16 | ||

| Enamine | EN300-215599-2.5g |

4-benzyl-2-methylpiperidine |

1379215-87-8 | 2.5g |

$1848.0 | 2023-09-16 | ||

| Enamine | EN300-215599-5g |

4-benzyl-2-methylpiperidine |

1379215-87-8 | 5g |

$2732.0 | 2023-09-16 | ||

| Enamine | EN300-215599-10.0g |

4-benzyl-2-methylpiperidine |

1379215-87-8 | 10.0g |

$4052.0 | 2023-02-22 | ||

| Enamine | EN300-215599-1g |

4-benzyl-2-methylpiperidine |

1379215-87-8 | 1g |

$943.0 | 2023-09-16 |

4-benzyl-2-methylpiperidine 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

1379215-87-8 (4-benzyl-2-methylpiperidine) 関連製品

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量